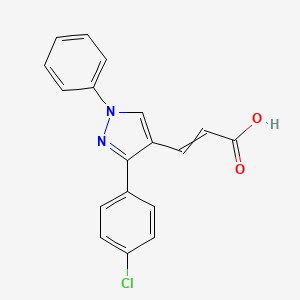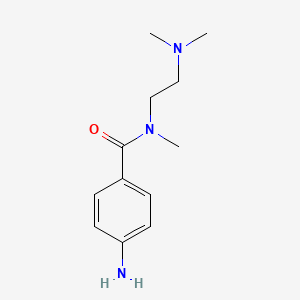
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol
Vue d'ensemble
Description
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is a fluorinated phenol derivative with a pyridine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties. These features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol, often relies on scalable synthetic routes that ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or pyridines.
Applications De Recherche Scientifique
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenol: A simpler fluorinated phenol with similar chemical properties.
2-Fluoropyridine: A fluorinated pyridine with applications in organic synthesis.
4-Fluoropyridine: Another fluorinated pyridine with distinct reactivity and applications.
Uniqueness
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is unique due to the combination of a fluorinated phenol and a heptyl-substituted pyridine ring. This structure imparts specific chemical and biological properties that are not observed in simpler fluorinated phenols or pyridines .
Propriétés
Formule moléculaire |
C18H22FNO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-fluoro-4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H22FNO/c1-2-3-4-5-6-7-14-8-10-17(20-13-14)15-9-11-18(21)16(19)12-15/h8-13,21H,2-7H2,1H3 |
Clé InChI |
XQQMUFHFCIZKEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8723433.png)











